molecular formula C19H17N5O2 B14107678 (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14107678
M. Wt: 347.4 g/mol
InChI Key: XYZXOCUKRTXCMT-UHFFFAOYSA-N
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Description

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanobenzaldehyde with 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene urea under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Cyanophenyl Compounds: These compounds contain the cyanophenyl group and may exhibit similar chemical reactivity.

Uniqueness

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(2-cyanophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C19H17N5O2/c1-2-11-24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)12-20/h3-10H,2,11H2,1H3,(H2,21,23,25)

InChI Key

XYZXOCUKRTXCMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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